molecular formula C17H15NO5 B5850039 2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No. B5850039
M. Wt: 313.30 g/mol
InChI Key: AAZPLTKGWKFIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate, commonly known as DNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 109-112°C. This compound has been studied extensively for its unique properties, including its ability to uncouple oxidative phosphorylation, leading to increased metabolic rate and energy expenditure.

Mechanism of Action

The mechanism of action of DNP involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation. This uncoupling results in the dissipation of the proton gradient, leading to increased energy expenditure and metabolic rate. DNP has also been shown to increase the production of reactive oxygen species (ROS) in mitochondria, leading to oxidative stress and potential toxicity.
Biochemical and Physiological Effects:
DNP has been shown to have a range of biochemical and physiological effects. In addition to its uncoupling properties, DNP has been shown to increase glucose uptake and utilization, improve insulin sensitivity, and reduce oxidative stress. However, DNP has also been associated with potential toxicity, including hyperthermia, liver damage, and death.

Advantages and Limitations for Lab Experiments

DNP has several advantages and limitations for use in lab experiments. One of the primary advantages is its potent uncoupling properties, making it a useful tool for studying mitochondrial function and metabolism. However, DNP's potential toxicity and narrow therapeutic window make it difficult to use in vivo experiments. Additionally, DNP's lipophilic nature makes it challenging to administer in aqueous solutions, limiting its use in certain experimental setups.

Future Directions

There are several future directions for research on DNP. One area of interest is the development of safer and more effective mitochondrial uncouplers for the treatment of metabolic disorders. Additionally, research is needed to better understand the potential toxic effects of DNP and to identify strategies to mitigate these effects. Finally, further research is needed to explore the potential applications of DNP in other fields, including cancer research and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-nitrobenzoate, or DNP, is a unique chemical compound with potent mitochondrial uncoupling properties. While DNP has shown promise for the treatment of metabolic disorders, its potential toxicity and narrow therapeutic window make it a challenging compound to work with in lab experiments. Further research is needed to better understand the potential applications and limitations of DNP in various fields.

Synthesis Methods

The synthesis of DNP involves the reaction between 2-nitrobenzoyl chloride and 2-(3,4-dimethylphenyl)acetic acid in the presence of a base such as triethylamine. The reaction yields DNP as a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

DNP has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology. One of the primary areas of research involves the use of DNP as a mitochondrial uncoupler. Mitochondrial uncoupling refers to the process of disrupting the coupling between electron transport and ATP synthesis, leading to increased energy expenditure and metabolic rate. DNP has been shown to be a potent uncoupling agent, making it a promising candidate for the treatment of obesity and metabolic disorders.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11-7-8-13(9-12(11)2)16(19)10-23-17(20)14-5-3-4-6-15(14)18(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZPLTKGWKFIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-2-oxoethyl 2-nitrobenzoate

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